2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride
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Overview
Description
2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride is a chemical compound with a complex structure that includes a benzoate ester, a chloroethylamino group, and a dimethoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-(2-chloroethylamino)ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloroethylamino group to an ethylamino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzoates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethylamino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The dimethoxybenzene ring may also contribute to its biological activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-aminotoluene: This compound has a similar chloroethylamino group but lacks the benzoate ester and dimethoxybenzene ring.
3-Chloro-4-methoxyaniline: Similar in structure but with different functional groups and chemical properties.
Uniqueness
2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
93354-59-7 |
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Molecular Formula |
C13H19Cl2NO4 |
Molecular Weight |
324.20 g/mol |
IUPAC Name |
2-(2-chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C13H18ClNO4.ClH/c1-17-11-4-3-10(9-12(11)18-2)13(16)19-8-7-15-6-5-14;/h3-4,9,15H,5-8H2,1-2H3;1H |
InChI Key |
GJKUIBDEXRLFDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCNCCCl)OC.Cl |
Origin of Product |
United States |
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